molecular formula C15H22BrN3O2 B1403187 Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate CAS No. 1289019-36-8

Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate

Cat. No.: B1403187
CAS No.: 1289019-36-8
M. Wt: 356.26 g/mol
InChI Key: ICQKSTKJKGYNMU-UHFFFAOYSA-N
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Description

Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C15H22BrN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further linked to a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with tert-butyl piperidin-4-ylcarbamate. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Substituted pyridines
  • Oxidized or reduced piperidine derivatives
  • Coupled products with various organic groups

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Antidepressant Activity : Research indicates that compounds similar to this carbamate exhibit activity on serotonin and norepinephrine transporters, suggesting potential use in treating depression .
  • Anticancer Properties : Preliminary studies have shown that derivatives of piperidine can inhibit cancer cell proliferation. The incorporation of the bromopyridine moiety may enhance this activity through specific receptor interactions .

Pharmacology

The compound's pharmacological profile is being explored for:

  • Receptor Binding Studies : Its ability to interact with various neurotransmitter receptors (e.g., dopamine, serotonin) is under investigation, which could inform the development of new psychiatric medications .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives can protect neurons from oxidative stress, indicating potential applications in neurodegenerative diseases .

Agrochemistry

In agricultural science, this compound may serve as a lead compound for developing new pesticides or herbicides due to its structural features that allow for selective binding to plant growth regulators or pest receptors.

Data Table of Relevant Studies

Study ReferenceApplication AreaFindings
Medicinal ChemistryPotential antidepressant activity through serotonin transporter modulation.
Anticancer ResearchInhibition of cancer cell proliferation; promising anticancer agent.
PharmacologyInteraction with neurotransmitter receptors; implications for psychiatric treatments.
NeuroprotectionProtective effects against oxidative stress in neuronal cells.

Case Study 1: Antidepressant Activity

A study conducted on a series of piperidine derivatives, including this compound, revealed significant inhibition of serotonin reuptake, suggesting potential as an antidepressant agent.

Case Study 2: Anticancer Efficacy

In vitro tests showed that the compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis.

Mechanism of Action

The mechanism of action of tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate is unique due to the combination of its bromopyridine and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Biological Activity

Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate, with the molecular formula C15H22BrN3O2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22BrN3O2
  • Molecular Weight : 356.26 g/mol
  • CAS Number : 1289019-36-8
  • Chemical Structure : The compound features a tert-butyl group linked to a carbamate moiety, which is attached to a piperidine ring substituted with a 5-bromopyridine group. This unique structure enhances its reactivity and biological profile .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • π-π Stacking Interactions : The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
  • Hydrogen Bonding : The piperidine ring can form hydrogen bonds with polar groups, which may modulate the activity of enzymes or receptors involved in various biological pathways .

Biological Activity

Research indicates that compounds similar in structure often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds containing brominated pyridine derivatives have shown efficacy against various microbial strains.
  • Anticancer Potential : Similar piperidine-based compounds have been evaluated for their anticancer properties, demonstrating inhibition of cell proliferation in several cancer cell lines .
  • Neuropharmacological Effects : Some studies suggest potential applications in neuropharmacology due to interactions with neurotransmitter systems.

Comparative Biological Activity Table

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC15H22BrN3O2Bromine substitution enhances reactivityAntimicrobial, anticancer
Tert-butyl 1-(3-bromopyridin-2-yl)piperidin-4-ylcarbamateC15H22BrN3O2Different bromination positionSimilar biological profiles
N-(5-bromopyridin-3-yl)carbamateC10H10BrN3O2Lacks piperidine ringLimited activity compared to piperidine derivatives

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that compounds derived from similar piperidine frameworks exhibited inhibitory effects on specific enzymes linked to cancer progression. The IC50 values for these compounds were reported to be below 50 nM, indicating potent biological activity .
  • Thermal Shift Assays : Research using thermal shift assays indicated that the compound binds effectively to target proteins, correlating increased binding affinity with enhanced biological activity against Trypanosoma brucei, a causative agent of human African trypanosomiasis .
  • Cell Viability Assays : In vitro assays showed that this compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Properties

IUPAC Name

tert-butyl N-[1-(5-bromopyridin-3-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)18-12-4-6-19(7-5-12)13-8-11(16)9-17-10-13/h8-10,12H,4-7H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQKSTKJKGYNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-bromo-5-iodopyridine (600 mg, 2.113 mmol, Aldrich), 4-(n-boc-amino)-piperidine (466 mg, 2.325 mmol, Aldrich), Cut (40.3 mg, 0.211 mmol, Aldrich) and cesium carbonate (1377 mg, 4.23 mmol, Strem) was capped, degassed and backfilled with argon (3×). Dioxane (2 mL) and 2-isobutyrylcyclohexanone (0.141 mL, 0.845 mmol, Aldrich) were added, and the reaction was stirred at 70° C. After 43 h, the reaction mixture was cooled to 23° C., diluted with EtOAc (50 mL) and washed with brine (50 mL), dried over MgSO4, concentrated in vacuo and purified by silica gel chromatography (eluent: 15-40% EtOAc/hexane), affording tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate (198 mg, 26%). MS (ESI, pos. ion) m/z: 356.0 (M+1), 358.0 (M+3).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
466 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1377 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.141 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3,5-dibromopyridine (0.400 g, 1.69 mmol), 4-(N-Boc-amino)-piperidine (0.238 g, 1.19 mmol), Tris(dibenzylideneacetone)dipalladium(0) (54 mg, 0.059 mmol), rac-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (73.9 mg, 0.119 mmol), and Sodium-tert-butoxide (114 mg, 1.19 mmol) in Toluene (16.9 mL) was heated at 85° C. for 18 h. The reaction was filtered thru celite then rinsed with EtOAc. The crude product was purified by Isco (EtOAc/Hep eluted at 40%) to give tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate (320 mg, 75.6% yield). ESI MS m/z=357.1 (M+1).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.238 g
Type
reactant
Reaction Step One
Quantity
73.9 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
16.9 mL
Type
solvent
Reaction Step One
Quantity
54 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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